molecular formula C10H11ClO3 B047537 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone CAS No. 117052-19-4

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Cat. No.: B047537
CAS No.: 117052-19-4
M. Wt: 214.64 g/mol
InChI Key: QTLSOFLLVYVKAD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (CAS: 117052-19-4) is a substituted acetophenone derivative with a molecular formula of C₁₀H₁₁ClO₃. It features a chloro substituent at the 5-position and methoxy groups at the 2- and 3-positions on the aromatic ring. This compound is primarily utilized in pharmaceutical research as a reference standard or intermediate in organic synthesis, as highlighted by its commercial availability through Hubei Guoyunfurui Technology Co., Ltd., a supplier to global pharmaceutical and academic institutions . Its structural uniqueness lies in the combination of electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which influence its reactivity, solubility, and biological interactions.

Preparation Methods

The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable acetylating agent under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 5-chloro-2,3-dimethoxybenzaldehyde.

    Reagent: Acetyl chloride or acetic anhydride.

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are critically influenced by substituent patterns. Below is a comparative analysis with key analogs:

Substituent Position and Type

Compound Name Substituents (Position) Key Properties/Activities Reference
This compound Cl (5), OCH₃ (2,3) Moderate lipophilicity; potential intermediate for bioactive molecule synthesis.
1-(5-Chloro-2,4-dihydroxyphenyl)ethanone Cl (5), OH (2,4) Higher polarity due to hydroxyl groups; synthesized via Friedel-Crafts reaction (5% yield).
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone OH (2,5), OCH₃ (4) Strong α-glucosidase inhibition (IC₅₀ = 12.3 µM) due to hydroxyl groups.
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Br (5), OCH₃ (2,4) Enhanced anticancer activity compared to chloro analogs; higher molecular weight.
1-(2,3-Dimethylphenyl)ethanone CH₃ (2,3) Lower polarity; used in fragrance synthesis.

Key Observations :

  • Electron-withdrawing groups (Cl, Br) : Chloro and bromo substituents enhance electrophilic reactivity, making these compounds suitable for further functionalization. Bromo analogs often exhibit stronger bioactivity (e.g., anticancer) due to increased van der Waals interactions .
  • Hydroxyl vs. Methoxy groups: Hydroxyl groups (as in 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) significantly boost α-glucosidase inhibitory activity compared to methoxy groups, likely due to hydrogen bonding with enzyme active sites .
  • Positional effects : Methoxy groups at positions 2 and 3 (target compound) vs. 2 and 4 () alter steric and electronic profiles, impacting synthetic accessibility and biological target interactions.

Physicochemical Properties

Property This compound 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone 1-(2,3-Dimethylphenyl)ethanone
Molecular Weight (g/mol) 214.65 259.10 148.21
LogP (Predicted) 2.8 3.1 2.2
Water Solubility Low Very Low Moderate
Melting Point Not reported 120–122°C 25–27°C

Insights :

  • The target compound’s chloro and methoxy groups balance lipophilicity, making it more versatile for drug formulation than highly hydrophobic bromo derivatives.

Biological Activity

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₁ClO₃. Its structure features a phenyl group with chloro and methoxy substitutions, which significantly influence its chemical reactivity and biological activity. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.

The compound is characterized by:

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Functional Groups : Ketone (ethanone), chloro group, and methoxy groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Pharmacological Effects : The compound has shown potential in modulating neurotransmitter systems and may interact with specific receptors, particularly alpha-adrenergic receptors. This interaction could influence cardiovascular functions, including vasoconstriction and blood pressure regulation.
  • Antioxidant Properties : There are indications that the compound may possess antioxidant properties, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethanolContains an amino alcohol functionalityDifferent reactivity due to amino group
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamineLacks the ethanone functionalityDifferent biological activity profile
1-(3,4-Dimethoxyphenyl)ethanoneSubstituted at different positions on the phenyl ringDistinct chemical properties

This comparison highlights how variations in substitution can lead to different biological activities and reactivities.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

Q & A

Basic Questions

Q. What spectroscopic techniques are most effective for characterizing 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) stretch typically appears near 1680–1720 cm⁻¹. Methoxy groups (OCH₃) show symmetric/asymmetric stretching at 2830–2980 cm⁻¹ and bending vibrations at ~1450 cm⁻¹. Compare with NIST reference data for structurally similar acetophenones .

  • NMR :

  • ¹H NMR : Methoxy protons resonate as singlets at δ 3.8–4.0 ppm. Aromatic protons in the 5-chloro-2,3-dimethoxy substitution pattern exhibit distinct splitting due to coupling with adjacent substituents (e.g., para-chloro vs. meta-methoxy effects).

  • ¹³C NMR : The carbonyl carbon appears at δ 195–205 ppm. Methoxy carbons are observed at δ 55–60 ppm, while aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl) show downfield shifts .

  • Mass Spectrometry (EI-MS) : The molecular ion [M⁺] at m/z 214 (C₁₀H₁₁ClO₃) is expected. Fragmentation patterns include loss of methoxy groups (–OCH₃, m/z 183) and cleavage of the acetyl group (–COCH₃, m/z 135) .

    • Data Table :
TechniqueKey Peaks/PatternsReference
IR1685 cm⁻¹ (C=O), 2840–2980 cm⁻¹ (OCH₃)
¹H NMRδ 3.85 (s, 6H, OCH₃), δ 7.2–7.6 (aromatic H)
EI-MS[M⁺] m/z 214, fragments at m/z 183, 135

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

  • Methodological Answer :

  • Step 1 : Start with 5-chloro-2,3-dimethoxybenzaldehyde. Perform a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C.
  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Quench the reaction with ice-cold water to precipitate the product.
  • Step 3 : Purify via recrystallization (ethanol/water) to remove unreacted starting material and byproducts. Yield optimization (~60–75%) requires strict control of temperature and stoichiometry .
    • Critical Parameters :
  • Catalyst activity (AlCl₃ vs. FeCl₃ comparisons).
  • Solvent polarity effects on reaction rate.

Advanced Research Questions

Q. How can contradictions in spectral data for methoxy vs. hydroxy substituents in related acetophenones be resolved?

  • Methodological Answer :

  • Comparative Analysis : For 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 2478-38-8), the hydroxy group causes a downfield shift in aromatic protons (δ 7.5–8.0 ppm) compared to methoxy-substituted analogs. Use deuterium exchange (D₂O) in ¹H NMR to confirm the presence of –OH .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as seen in derivatives like 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-oxadiazol-3-yl]ethanone .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the chloro-substituted position may exhibit lower electron density, directing nitration or sulfonation to the para-methoxy position.

  • QSAR Modeling : Use software like Gaussian or ORCA to model transition states for reactions such as halogenation or coupling. Compare with experimental results from analogs like 1-(2-fluoro-4,6-dimethoxyphenyl)ethanone .

    • Data Table :
Computational ParameterValue (Example)Application
Fukui Index (f⁻) at C-40.12Predicts electrophilic attack site
HOMO-LUMO Gap4.8 eVIndicates stability under oxidative conditions

Q. How can this compound serve as a precursor in synthesizing heterocyclic systems (e.g., pyrazoles or oxadiazoles)?

  • Methodological Answer :

  • Condensation Reactions : React with hydrazines to form pyrazole derivatives. For example, treat with phenylhydrazine in ethanol under reflux to yield 3-(5-chloro-2,3-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Monitor by HPLC .
  • Epoxidation : Use hydrogen peroxide (H₂O₂) in basic conditions to form epoxide intermediates, as demonstrated in chalcone-derived systems .

Properties

IUPAC Name

1-(5-chloro-2,3-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLSOFLLVYVKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555789
Record name 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117052-19-4
Record name 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(5-Chloro-2,3-dimethoxy-phenyl)-ethanol (204 g, 943 mmol) was dissolved in DCM (2.0 L) and PCC (was added to the reaction mixture in portions, over 2 hours. Over the first 1.5 hours the temperature increased from 17.2° C. to 30.7° C. while a total of 315 g PCC was added. Addition of the remaining PCC did not result in a temperature increase. The reaction mixture was tested by TLC 1 hour after the PCC addition was completed; full conversion was observed. After an additional 40 min, 2 L TBME was added and a 4° C. exotherm was observed. The dark slurry was poured into 0.2 kg celite, mixed, then filtered over an additional 0.2 kg celite. The tar-like material remained in the reaction flask. DCM/TBME solution was concentrated under reduced pressure. A coating of tar formed on the flask walls; a solid also formed. The solid was dissolved in 0.2 L DCM (the tar did not dissolve). The solution was mixed with 0.2 kg silica gel and the DCM was allowed to evaporate. The product pre-adsorbed on silica gel was placed on top of a silica gel plug (0.4 kg silica gel) and the organic material was eluted with TBME until no product was observed by TLC. The resulting yellow solution was concentrated to yield a yellow solid. This solid was re-dissolved in TBME and the solution was flushed through a 0.4 kg silica gel plug. The resulting solution was concentrated to yield 145.8 g dry solid (72% yield, 95% pure by HPLC).
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Synthesis routes and methods II

Procedure details

To a solution of 1-(5-chloro-2,3-dimethoxy-phenyl)-ethanol (5.67 g, 26.8 mmol) in acetone (200 mL) at room temperature was added a previously prepared solution of Jones Reagent (H2O—H2SO4—CrO3, 100 mL/22 mL/20 g) (100 mL, dropwise). The reaction was stirred for 3 h, and then concentrated. The mixture was dissolved in ethyl acetate (200 mL) and washed with 3.0 N aqueous NaOH and brine. The organic phase was dried over Na2SO4, filtered over silica gel, and concentrated to the crude compound which was purified by silica gel column (20% ethyl acetate in hexanes) to afford 1-(5-chloro-2,3-dimethoxy-phenyl)-ethanone (3.65 g, 63%): 1H NMR (400 MHz, CDCl3): δ 7.20 (d, 1 H), 7.00 (d, 1 H), 3.89 (s, 6 H), 2.62 (d, 3 H).
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5.67 g
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